molecular formula C26H21NO B12518012 6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 681449-56-9

6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one

Katalognummer: B12518012
CAS-Nummer: 681449-56-9
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: BDURPKXZDWCKGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structure and properties It is characterized by the presence of a triphenylmethyl group attached to an amino-methylidene moiety, which is further connected to a cyclohexa-2,4-dien-1-one ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of triphenylmethylamine with cyclohexa-2,4-dien-1-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the cyclohexa-2,4-dien-1-one. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and influencing cellular functions. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-{[(1,3,3-trimethylnorbornan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
  • (6Z)-4-hexyl-6-{[(2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one

Uniqueness

6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its triphenylmethyl group, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

681449-56-9

Molekularformel

C26H21NO

Molekulargewicht

363.4 g/mol

IUPAC-Name

2-(trityliminomethyl)phenol

InChI

InChI=1S/C26H21NO/c28-25-19-11-10-12-21(25)20-27-26(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-20,28H

InChI-Schlüssel

BDURPKXZDWCKGQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=CC4=CC=CC=C4O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.